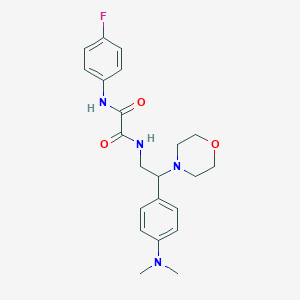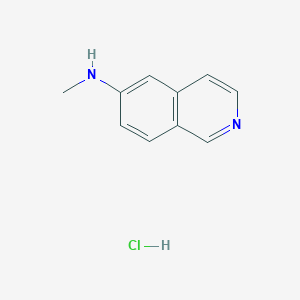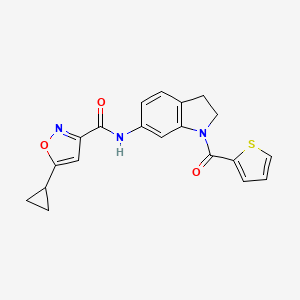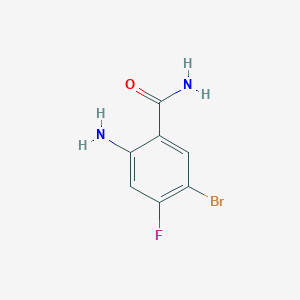
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-fluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains functional groups such as amide and morpholine. The presence of these functional groups could potentially give this compound unique chemical and physical properties .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the other compounds present. The amide group could potentially undergo hydrolysis, and the morpholine ring could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the amide group could potentially make it polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) explored a water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral clinical administration, highlighting the therapeutic potential of compounds with similar structures in addressing conditions like emesis and depression. The research underscores the importance of structural modifications to enhance solubility and efficacy for clinical applications Harrison et al., 2001.
Metal Ion Detection
Das et al. (2012) synthesized a highly selective and sensitive colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in neutral water. The compound, featuring a dimethylaminophenyldiazenyl fragment, underscores the utility of such molecules in environmental monitoring and safety assessments Das et al., 2012.
Larvicidal Activity
A study by Gorle et al. (2016) on pyrimidine derivatives linked with morpholinophenyl demonstrates the potential of structurally similar compounds in the development of new pesticides, emphasizing their significant larvicidal activity against mosquito larvae Gorle et al., 2016.
Fluorescent Probes and Sensors
Research by Feng et al. (2016) on a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase activity in tumor cells illustrates the application of compounds with dimethylaminophenyl and morpholinyl groups in biomedical diagnostics, offering tools for imaging and disease monitoring Feng et al., 2016.
DNA Interaction Studies
Tang et al. (2005) explored the interaction of a benzimidazole derivative with calf thymus DNA, providing insights into the binding mechanisms and potential applications of similar compounds in the study of DNA interactions, which could be crucial for drug development and molecular biology research Tang et al., 2005.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-26(2)19-9-3-16(4-10-19)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-18-7-5-17(23)6-8-18/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTUPZFHNDPQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-fluorophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/no-structure.png)
![1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2700671.png)


![3-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700675.png)

![N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2700677.png)
![3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B2700681.png)



![N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide](/img/structure/B2700687.png)
![N-Benzyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2700689.png)